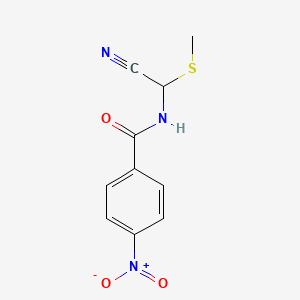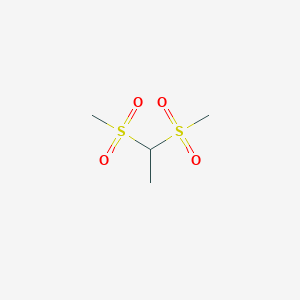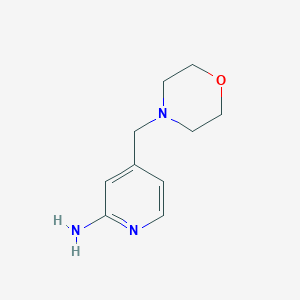
1-Amino-2-methylbutane-2-thiol--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Vorbereitungsmethoden
The synthesis of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) typically involves the reaction of isobutyraldehyde with ammonia and hydrogen sulfide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. Major products formed from these reactions include disulfides, sulfonic acids, thiols, and amines .
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) involves its ability to form disulfide bonds and interact with thiol groups in proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and cellular redox states. The compound’s molecular targets include cysteine residues in proteins and enzymes involved in oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) can be compared with similar compounds such as:
1-Amino-2-methylpropane-2-thiol: Similar in structure but differs in the position of the amino group.
Dimethylcysteamine hydrochloride: Shares similar reactivity but has different applications in pharmaceuticals and biochemistry.
The uniqueness of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) lies in its specific reactivity and applications in diverse fields, making it a versatile and valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
32047-54-4 |
|---|---|
Molekularformel |
C5H14ClNS |
Molekulargewicht |
155.69 g/mol |
IUPAC-Name |
1-amino-2-methylbutane-2-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-3-5(2,7)4-6;/h7H,3-4,6H2,1-2H3;1H |
InChI-Schlüssel |
KGQVAONFZKSUAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CN)S.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)







![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)

